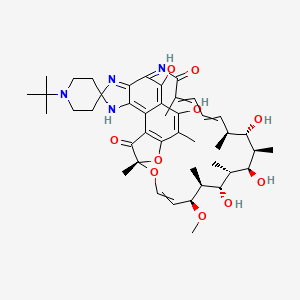

![molecular formula C₂₄H₂₆O₁₀ B1140614 [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate CAS No. 14581-89-6](/img/structure/B1140614.png)

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Naphthalene derivatives are synthesized through various chemical reactions, including Diels-Alder reactions, Friedel-Crafts acylation, and cyclocondensation. For instance, Ahmad and Bruce (1996) described the synthesis of 2-acetyl-5,8-dihydro-1,4-dihydroxy-3-methyl-naphthalene via Diels-Alder addition followed by enolisation, demonstrating the versatility of synthesis methods for naphthalene derivatives (Ahmad & Bruce, 1996).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often elucidated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet–visible (UV–VIS) spectroscopy, and nuclear magnetic resonance (NMR) techniques. Gültekin et al. (2020) utilized these methods for characterizing methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, revealing detailed molecular and chemical properties (Gültekin et al., 2020).

Chemical Reactions and Properties

Naphthalene derivatives participate in various chemical reactions, leading to diverse chemical properties. Reactions such as acetylation, chlorination, and methylation are common. For example, Gouda et al. (2022) studied the competition between hydrogen bonding, stacking, and halogen bonding in a naphthalene derivative, showing the influence of noncovalent interactions on the chemical properties and stability of these molecules (Gouda et al., 2022).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, melting point, and crystalline structure, can be determined through experimental studies. Liu et al. (2013) synthesized a naphthalene derivative, providing insights into its crystalline structure and physical interactions, such as hydrogen bonding, which affect the compound's physical properties (Liu et al., 2013).

科学的研究の応用

Chemical Characterization and Theoretical Studies

- Experimental and Theoretical Analysis : A study by Gültekin et al. (2020) on a similar compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate, focused on its synthesis and characterization using XRD, FT-IR, UV–Vis, and NMR techniques. Theoretical computations, including density functional theory (DFT), were utilized to explore molecular and chemical properties, revealing insights into the electrophilic and nucleophilic nature of the compound (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

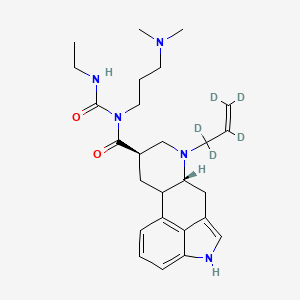

Pharmaceutical Applications

Anti-Parkinson’s Activity : Research by Gomathy et al. (2012) synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, studying their anti-Parkinson's activity. The study revealed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, indicating potential therapeutic applications (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anticancer Evaluation : Salahuddin et al. (2014) explored the anticancer properties of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. Their in vitro studies showed promising activity against breast cancer cell lines, suggesting the compound's relevance in cancer research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

作用機序

Target of Action

It is known that many phenolic glycosides, which this compound is a type of, have been associated with a variety of biological activities .

Mode of Action

The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Biochemical Pathways

It is known that phenolic glycosides can interact with various biochemical pathways, depending on their specific structures and targets .

Result of Action

Phenolic glycosides, in general, have been associated with a variety of biological activities, including antitussive, anti-inflammatory, and diuretic effects .

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O10/c1-13(25)29-12-20-21(30-14(2)26)22(31-15(3)27)23(32-16(4)28)24(34-20)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3/t20-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWBRAIDMPRMHW-GNADVCDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)